molecular formula C17H19NO3S B2898091 Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate CAS No. 546098-75-3

Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B2898091
CAS No.: 546098-75-3
M. Wt: 317.4
InChI Key: HDGQDPMPJCUEPP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 4-methylphenyl substituent at the 4-position and a propanoylamino group at the 2-position of the thiophene ring. The ethyl carboxylate moiety at position 3 enhances solubility and modulates electronic properties. This compound belongs to a broader class of thiophene-3-carboxylates, which are studied for their diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-14(19)18-16-15(17(20)21-5-2)13(10-22-16)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGQDPMPJCUEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The propanoylamino group is introduced by reacting the intermediate product with propanoyl chloride and ammonia or an amine under suitable conditions.

    Esterification: Finally, the ethyl ester group is introduced through esterification of the carboxylic acid derivative using ethanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester group or to reduce the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, Lewis acids, solvents like dichloromethane.

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-methylphenyl group in the target compound is substituted with different aryl groups in analogs, influencing electronic and steric properties:

Compound Name Position 4 Substituent Key Effects on Properties Reference ID
Ethyl 4-(4-methoxyphenyl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate 4-Methoxyphenyl Increased electron density due to -OCH₃; enhanced solubility
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-Chlorophenyl Electron-withdrawing Cl reduces ring electron density; higher polarity
Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate 4-Fluorophenyl Moderate electronegativity; potential for halogen bonding
Ethyl 4-phenyl-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate Phenyl Unsubstituted phenyl; simpler hydrophobic core

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl in , -F in ) improve stability against oxidation but may reduce bioavailability due to higher polarity.

Substituent Variations at Position 2

The propanoylamino group (-NHCOCH₂CH₃) in the target compound is replaced with bulkier or more polar groups in analogs:

Compound Name Position 2 Substituent Key Effects on Properties Reference ID
Ethyl 4-(4-methylphenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate Benzamido (-NHCOC₆H₅) Increased steric hindrance; π-π interactions with aromatic systems
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanyl]acetyl]amino... Quinolinyl sulfanyl acetyl Enhanced binding to hydrophobic receptors; redox-active sulfur
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate 3-(4-Methylpiperazinyl)propanamido Improved solubility and basicity due to piperazine
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Cyanoacetyl (-NHCOCH₂CN) High polarity; potential for hydrogen bonding

Key Observations :

  • Bulky substituents (e.g., benzamido in , quinolinyl in ) may reduce metabolic clearance but improve target specificity.
  • Polar groups (e.g., cyanoacetyl in ) enhance water solubility but may limit membrane permeability.

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